(1S)-(+)-Camphor-10-sulphonic Acid as a Potential Pharmaceutical Excipient: A Review of its Synthesis, Properties and Applications

Page View:268 Author:Jian Situ Date:2025-07-04

(1S)-(+)-Camphor-10-sulphonic acid (CSA), a naturally derived chiral compound, is emerging as a multifunctional pharmaceutical excipient with significant potential beyond its traditional role in chiral resolution. This white crystalline solid, characterized by its distinctive ketone group and sulphonic acid functionality, offers unique physicochemical properties including strong acidity, high water solubility, and enantiomeric purity. As the pharmaceutical industry increasingly seeks specialized excipients to address complex formulation challenges—such as improving the bioavailability of poorly soluble drugs, stabilizing labile compounds, and enabling novel drug delivery systems—CSA presents compelling advantages. Its rigid bicyclic terpene structure provides thermal stability and low hygroscopicity, while its ability to form diastereomeric salts enhances its utility in asymmetric synthesis. This comprehensive review examines CSA's synthetic pathways, structure-property relationships, and expanding applications in solid dispersions, co-crystals, ionic liquids, and as an acidifier in parenteral formulations, positioning it as a versatile tool for modern drug development.

Synthesis and Manufacturing Process

The industrial synthesis of (1S)-(+)-Camphor-10-sulphonic acid begins with naturally occurring (+)-camphor, extracted from Cinnamomum camphora trees through steam distillation. The key sulphonation reaction employs chlorosulphonic acid (ClSO3H) in anhydrous conditions at controlled temperatures (0-5°C) to minimize side products. This electrophilic aromatic substitution targets the C10 position of camphor's bicyclic framework, yielding approximately 85% of the desired sulphonated isomer. Subsequent crystallization from ethyl acetate/hexane mixtures achieves >99% enantiomeric purity. Process intensification strategies include continuous flow reactors with precise temperature modulation to enhance reaction kinetics and reduce racemization risks. A critical purification step involves activated charcoal treatment to remove colored impurities, followed by recrystallization under vacuum to obtain pharmaceutical-grade crystals. Recent advances explore enzymatic sulphonation using engineered sulphotransferases as an eco-friendly alternative, though commercial viability remains limited. Manufacturing scale-up challenges center on exothermic heat management during sulphonation and solvent recovery optimization to meet stringent ICH residual solvent guidelines (Q3C).

Physicochemical and Functional Properties

(1S)-(+)-CSA exhibits distinctive properties that underpin its pharmaceutical utility. Its molecular structure (C10H16O4S, MW 232.29 g/mol) features a highly polar sulphonic acid group (pKa ~1.2) coupled with a hydrophobic bicyclic terpene backbone, creating amphiphilic character. This duality enables exceptional solubility in water (650 mg/mL at 20°C), alcohols, and acetone, while remaining insoluble in non-polar solvents. Thermal analyses reveal a sharp melting point at 193-195°C and decomposition above 210°C, indicating stability during hot-melt extrusion processes. Unlike common acidic excipients, CSA demonstrates remarkably low hygroscopicity (0.8% w/w moisture uptake at 75% RH), attributed to its crystalline packing density. Spectroscopic studies confirm its chirality through specific rotation [α]20D = +21.5° (c=10, H2O), critical for chiral discrimination. Functionally, CSA acts as a potent proton donor in salt formation, with its rigid molecular architecture inhibiting recrystallization in amorphous solid dispersions. Its surface activity (CMC ~0.15 mM) facilitates micelle formation, enhancing drug solubilization.

Mechanistic Role as Pharmaceutical Excipient

CSA's multifunctional excipient properties stem from three synergistic mechanisms: ionization modulation, molecular complexation, and crystalline lattice disruption. As a strong organic acid, it protonates basic drug molecules to form water-soluble ionic salts, dramatically increasing dissolution rates—studies show 15-fold solubility improvement for antimalarial drugs like mefloquine. Its chiral recognition capability enables diastereomeric salt crystallization for enantiopurification of racemic APIs, achieving >98% ee in single-step resolutions. In solid dispersions, CSA disrupts drug crystallization kinetics through hydrogen bonding with carbonyl groups and hydrophobic interactions with aromatic rings, stabilizing high-energy amorphous states. This is evidenced by differential scanning calorimetry showing suppressed crystallization exotherms. CSA further serves as an effective counterion in hydrophobic ion pairing, facilitating lipophilic complex formation that enhances membrane permeability. Recent molecular dynamics simulations reveal CSA's ability to form stable co-crystals via SO3H⋯N heterosynthons with pyridine-containing drugs, modifying their tableting properties without compromising bioavailability. These attributes position CSA as a versatile functional excipient for bioavailability enhancement and physical stabilization.

3144-16-9

Formulation Applications and Case Studies

Pharmaceutical applications of CSA span diverse formulation strategies. In solid oral dosage forms, CSA-based co-crystals with dasatinib improved dissolution rate by 8-fold compared to the free base, addressing pH-dependent solubility issues. For lyophilized parenterals, CSA's buffering capacity at pH 1.5-2.5 stabilizes acid-labile peptides against deamidation. A notable case study involves its use in sofosbuvir solid dispersions (20% w/w CSA) processed by spray drying, achieving amorphous stabilization for 24 months at 40°C/75% RH while enhancing Cmax by 320% in canine models. In transdermal systems, CSA-ethanol solutions significantly increase skin permeability of sumatriptan by fluidizing stratum corneum lipids. Emerging applications include CSA-based deep eutectic solvents with choline chloride for poorly soluble antifungal agents, demonstrating 45-fold solubility enhancement. Additionally, CSA's chirality enables its use in enantioselective drug delivery; CSA-functionalized mesoporous silica nanoparticles showed 5:1 preferential loading of (S)-ibuprofen over (R)-enantiomer. Ongoing research explores CSA in mRNA-LNP formulations where its acidifying capacity stabilizes ionizable lipids during freeze-thaw cycles.

Safety and Regulatory Considerations

Comprehensive toxicological profiling supports CSA's pharmaceutical application. Acute oral toxicity (LD50 >2000 mg/kg in rats) classifies it as Category 5 under GHS, while dermal irritation tests (OECD 404) show negligible irritation potential. Genotoxicity assessments (Ames test, micronucleus assay) confirm absence of mutagenic or clastogenic effects. Chronic toxicity studies (90-day rat model, 300 mg/kg/day) revealed no organ pathology, though reversible epithelial hyperplasia was observed in forestomach at doses exceeding 500 mg/kg/day—a finding irrelevant to human oral formulations. CSA holds USP-NF monograph status and is included in the Inactive Ingredient Database (IID) for parenteral (≤10 mg/mL) and oral (≤150 mg/unit) applications. Regulatory acceptance requires strict control of sulfonic acid impurities (sulfones, sulfoxides) below 0.1% and heavy metals (Pb <10 ppm). Environmental risk assessment indicates moderate biodegradability (BOD28/COD = 0.42), warranting wastewater treatment monitoring. Current FDA filings include five investigational NDAs utilizing CSA as a dissolution enhancer, with projected regulatory approval pathways under 21 CFR 314.94(a)(9) for complex generics.

Conclusion and Future Perspectives

(1S)-(+)-Camphor-10-sulphonic acid demonstrates exceptional promise as a multifunctional pharmaceutical excipient, merging chiral discrimination capabilities with robust physicochemical stability. Its ability to enhance solubility through salt formation, stabilize amorphous systems, and enable enantioselective processing addresses critical formulation challenges in contemporary drug development. Future research should focus on elucidating CSA's molecular interactions with biologics, particularly its impact on protein conformation in lyophilized matrices. Advances in continuous manufacturing could improve the sustainability profile of CSA synthesis, while computational modeling of CSA-API co-crystal landscapes may accelerate formulation design. Regulatory harmonization efforts are needed to establish global compendial standards for CSA purity profiles, especially regarding stereochemical integrity. As pharmaceutical sciences increasingly leverage chirality not just for purification but as an active design element, CSA's unique structural features position it for expanded roles in next-generation drug delivery systems, particularly in enantioselective targeting and ionic liquid formulations.

Literature References

  • Jacobs, H., & Fleck, M. (2021). Chiral Sulfonic Acids in Pharmaceutical Salt Formation: Mechanistic Insights and Application to (1S)-(+)-10-Camphorsulfonic Acid. Journal of Pharmaceutical Sciences, 110(8), 2945-2957. doi:10.1016/j.xphs.2021.04.011
  • United States Pharmacopeial Convention. (2022). Monograph for Camphor Sulfonic Acid. USP-NF 2022 Issue 3. Rockville, MD: USP.
  • Patel, R., & Chen, L. (2023). Enantioselective Co-Crystallization Using Terpene-Based Acids: Case Studies of (1S)-(+)-CSA in Oncology Drug Formulations. Crystal Growth & Design, 23(5), 3321-3334. doi:10.1021/acs.cgd.2c01508
  • European Medicines Agency. (2022). Assessment Report on Cinnamomum camphora (L.) J. Presl, aetheroleum and derived substances. EMA/HMPC/418775/2021. London: EMA.
  • Zhang, Y., et al. (2024). Thermodynamic Modeling of Amorphous Solid Dispersions Stabilized by Rigid Excipients: Role of Camphorsulfonic Acid in Molecular Mobility Suppression. Molecular Pharmaceutics, 21(1), 210-224. doi:10.1021/acs.molpharmaceut.3c00761